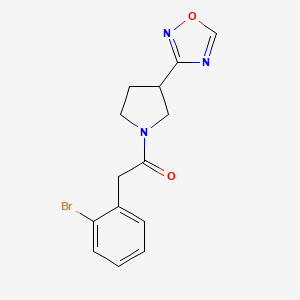
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone, commonly known as OPE, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. OPE belongs to the family of pyrrolidinyl oxadiazoles, and it has been synthesized using different methods. In
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Properties : Studies have focused on the synthesis of oxadiazole derivatives and their evaluation for antimicrobial properties. For instance, compounds with oxadiazole nuclei have shown significant antimicrobial activity, suggesting the potential for developing new antimicrobial agents. This underlines the importance of cyclization reactions in enhancing the biological activity of these compounds (Salimon, Salih, & Hussien, 2011).
Antiviral Activity
- Development of Antiviral Agents : Research into 1,3,4-oxadiazole derivatives has also extended to their potential as antiviral agents. Compounds synthesized from oxadiazoles have been evaluated for their activity against various viruses, highlighting the versatility of these derivatives in the search for new antiviral drugs (Albratty, El-Sharkawy, & Alhazmi, 2019).
Enzymatic Studies and Metabolic Insights
- Enzymatic C-Demethylation and Metabolism : One study investigated the enzymatic C-demethylation of a related compound, revealing insights into its metabolic pathways in liver microsomes. Such studies are crucial for understanding the metabolism of potential therapeutic agents and their metabolite profiles (Yoo et al., 2008).
Organocatalytic Synthesis for Medicinal Chemistry
- Organocatalytic Approaches to Bioactive Derivatives : The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the application of 1,2,4-oxadiazol derivatives in creating compounds with high enantiopurity and structural diversity. Such methods offer a new avenue for the development of bioactive molecules with potential therapeutic benefits (Chen et al., 2009).
Electronic and Photonic Materials
- Electron-Transporting and Exciton-Blocking Materials : Research into m-terphenyl oxadiazole derivatives for use in organic light-emitting diodes (OLEDs) showcases the electronic applications of these compounds. The high electron mobility and ability to block excitons make them suitable for enhancing the efficiency and performance of OLEDs, indicating their significance beyond biological applications (Shih et al., 2015).
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-12-4-2-1-3-10(12)7-13(19)18-6-5-11(8-18)14-16-9-20-17-14/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFGGHVHCVKJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

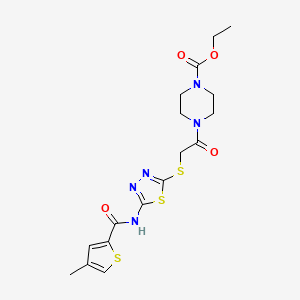

![(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2735505.png)
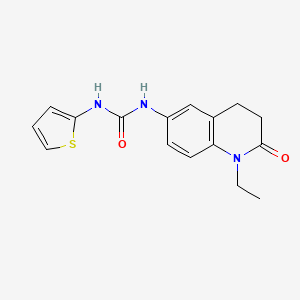
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2735510.png)
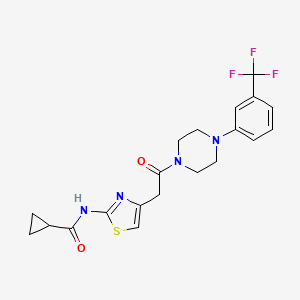

![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2735514.png)
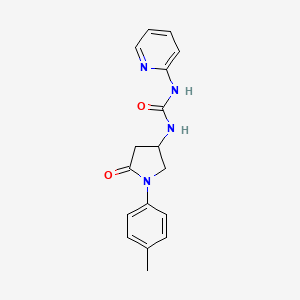
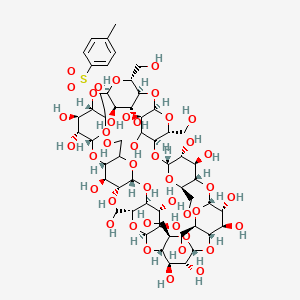
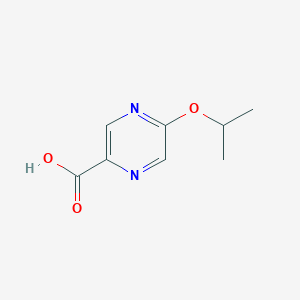
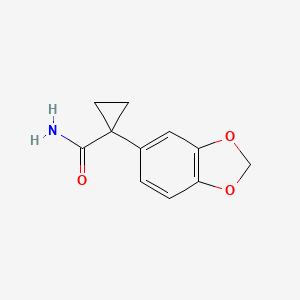
![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)
![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)